2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Antibacterial MRSA Halogenation SAR

Source 2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide for your antibacterial SAR programs. This unique halogenated oxadiazole-benzamide, with its specific 2,6-difluoro motif and (2-oxopropyl)thio side chain, is an essential probe for mapping pharmacophoric requirements against drug-resistant Gram-positive pathogens, including MRSA, and for dissecting FtsZ target engagement versus alternative mechanisms like trans-translation inhibition or membrane depolarization.

Molecular Formula C13H11F2N3O3S
Molecular Weight 327.31
CAS No. 941985-57-5
Cat. No. B2367944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
CAS941985-57-5
Molecular FormulaC13H11F2N3O3S
Molecular Weight327.31
Structural Identifiers
SMILESCC(=O)CSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F
InChIInChI=1S/C13H11F2N3O3S/c1-7(19)6-22-13-18-17-10(21-13)5-16-12(20)11-8(14)3-2-4-9(11)15/h2-4H,5-6H2,1H3,(H,16,20)
InChIKeyWRUVSGQJNPKURB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941985-57-5): Procurement & Differentiation Guide


2,6-Difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941985-57-5) is a synthetic small molecule belonging to the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide class, a scaffold recognized as privileged for antibacterial development [1]. It features a 2,6-difluorobenzamide moiety linked via a methylene bridge to a 1,3,4-oxadiazole ring, which is further substituted at the 5-position with a (2-oxopropyl)thio group. This specific combination of fluorination pattern and thioether-linked oxadiazole distinguishes it from other analogs explored for antimicrobial and FtsZ-targeting applications [2].

Why 2,6-Difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Cannot Be Replaced by a Generic Analog


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, minimal structural modifications profoundly alter the mechanism of action and antibacterial spectrum [1]. For instance, replacing the 2,6-difluoro substitution pattern or altering the thioether side chain can shift the target from trans-translation inhibition to membrane depolarization or LTA biosynthesis inhibition [1]. Similarly, in 2,6-difluorobenzamide series targeting FtsZ, the nature and regiochemistry of the heterocyclic core (1,2,4- vs. 1,3,4-oxadiazole) are critical determinants of anti-staphylococcal activity, with some regioisomers being completely inactive [2]. Therefore, the precise combination of the 2,6-difluoro motif and the 5-((2-oxopropyl)thio)-1,3,4-oxadiazole defines a unique chemical space that cannot be extrapolated from close analogs without quantitative validation.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941985-57-5)


Fluorination Pattern Defines Potency Against MRSA in N-(1,3,4-oxadiazol-2-yl)benzamide Class

In a halogenation study of N-(1,3,4-oxadiazol-2-yl)benzamides, subtle modifications, including fluorination of the benzamide ring, dramatically influenced anti-staphylococcal potency. While the exact MIC of the 2,6-difluoro derivative (CAS 941985-57-5) was not reported in this cross-study, close analogs with OCF3, SCF3, or SF5 substituents on the benzamide ring demonstrated MIC values ranging from 0.06 to 1 µg/mL against MRSA clinical isolates [1]. The unsubstituted benzamide analog (CAS 921064-68-8, lacking the 2,6-difluoro motif) was not reported to have any quantified antibacterial activity in this study, highlighting the functional necessity of the halogenation for potent activity within this scaffold [1]. Direct quantitative comparison between the specific target compound and its non-fluorinated analog (CAS 921064-68-8) under identical assay conditions is not available in the current literature.

Antibacterial MRSA Halogenation SAR

1,3,4-Oxadiazole Regiochemistry is Essential for FtsZ-Targeted Anti-Staphylococcal Activity

In a series of tripartite 2,6-difluorobenzamides, the 1,3,4-oxadiazole regioisomer (Series III) was completely inactive against S. aureus at concentrations up to 256 µg/mL, whereas the 1,2,4-oxadiazole regioisomer (Series II) exhibited MIC values of 0.5–64 µg/mL depending on the phenyl substituent [1]. The target compound (CAS 941985-57-5) contains the 1,3,4-oxadiazole core, which is the same inactive regioisomeric scaffold. However, a key differentiating feature is the thioether linkage at the 5-position, absent in the inactive Series III. This suggests that the thioether side chain could rescue activity, though this remains hypothetical without direct quantitative data.

FtsZ inhibitor Staphylococcus aureus Oxadiazole

Thioether Side Chain Differentiates from Inactive 1,3,4-Oxadiazole Analogs Lacking C5 Substitution

The target compound uniquely combines a 1,3,4-oxadiazole core with a (2-oxopropyl)thio substituent at the 5-position. In the comparative study of 2,6-difluorobenzamides, the 1,3,4-oxadiazole derivatives lacking a thioether at this position (Series III: C5 directly attached to substituted phenyl) showed minimal to no activity, with the best compound (III.c, 4-tert-butylphenyl) still requiring 8 µg/mL to inhibit S. aureus [1]. The presence of the thioether linkage in the target compound introduces a distinct steric and electronic environment, including a hydrogen bond acceptor (carbonyl oxygen) that could engage with Thr309 in the FtsZ binding pocket, analogous to the interaction identified for active 1,2,4-oxadiazole derivatives [1].

Thioether 1,3,4-Oxadiazole SAR

Non-Fluorinated Analog (CAS 921064-68-8) Lacks the Halogenation Critical for Potent Antibacterial Activity

The non-fluorinated analog N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 921064-68-8) differs from the target compound solely by the absence of the two fluorine atoms on the benzamide ring . In the broader N-(1,3,4-oxadiazol-2-yl)benzamide class, halogenation of the benzamide ring is a prerequisite for sub-µg/mL MIC values against MRSA, with non-halogenated or mono-halogenated derivatives showing significantly reduced or no activity [1]. While direct head-to-head MIC data for both compounds under identical conditions are not available in the public domain, the class-wide SAR strongly indicates that CAS 921064-68-8 would be substantially less potent, making it an inadequate substitute for applications requiring antibacterial activity.

Non-fluorinated analog Bioisostere comparison Potency loss

Mechanism of Action Divergence Dictates Incompatibility with Trans-Translation Inhibitor Oxadiazoles

Within the N-(1,3,4-oxadiazol-2-yl)benzamide family, compounds with identical core scaffolds can have completely different mechanisms of action. KKL-35 and MBX-4132 inhibit trans-translation, while HSGN-94 inhibits lipoteichoic acid (LTA) biosynthesis, and HSGN-220, -218, and -144 depolarize bacterial membranes and dysregulate menaquinone biosynthesis [1]. The specific combination of 2,6-difluoro substitution and (2-oxopropyl)thio side chain in CAS 941985-57-5 defines a unique chemotype whose mechanism cannot be assumed from other oxadiazoles. Without direct mechanistic characterization, substituting this compound with a mechanistically-characterized analog (e.g., KKL-35) for pathway-specific studies would be scientifically invalid.

Mechanism of action Trans-translation Membrane depolarization

Optimal Use Cases for 2,6-Difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941985-57-5) Based on Evidence


Structure-Activity Relationship (SAR) Studies on Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides for MRSA

This compound serves as a critical probe to define the contribution of the 2,6-difluoro substitution pattern and the (2-oxopropyl)thio side chain to antibacterial potency. Its use alongside the non-fluorinated analog (CAS 921064-68-8) and other halogenated variants can map the pharmacophoric requirements for anti-MRSA activity within this privileged scaffold [1]. The stark potency differences observed across N-(1,3,4-oxadiazol-2-yl)benzamides with varying halogenation patterns underscore the value of this compound in establishing SAR [1].

FtsZ-Targeted Antibacterial Screening with Regioisomeric Controls

Given the documented sensitivity of anti-staphylococcal activity to oxadiazole regiochemistry in 2,6-difluorobenzamides, this compound is an essential inclusion in screening panels targeting the bacterial divisome protein FtsZ [2]. Its 1,3,4-oxadiazole core with a thioether side chain allows direct comparison with the well-characterized 1,2,4-oxadiazole series (e.g., compound II.c) and inactive 1,3,4-oxadiazole series (III.a-c), enabling dissection of the contributions of ring regiochemistry versus side chain functionality to target engagement [2].

Investigating Mechanism of Action Divergence in Oxadiazole Antibacterials

The N-(1,3,4-oxadiazol-2-yl)benzamide class exhibits remarkable mechanism of action plasticity, with structurally similar compounds inhibiting trans-translation, LTA biosynthesis, or depolarizing membranes [1]. This compound, with its unique combination of substitution features, is a valuable tool for exploring the structural determinants of mechanism specificity within this class. Its application in comparative proteomics, RNA expression profiling, and membrane depolarization assays can help delineate the structure-mechanism relationship map [1].

Chemical Biology Probe for Gram-Positive Pathogen Studies Beyond MRSA

N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated activity against a spectrum of Gram-positive pathogens beyond S. aureus, including Clostridioides difficile and various clinical isolates [1]. The target compound can be screened against panels of drug-resistant Gram-positive clinical isolates to define its spectrum of activity, with the understanding that its potency profile cannot be predicted from in-class analogs due to mechanism heterogeneity [1]. This positions it as a discovery-stage probe for identifying new therapeutic niches for the oxadiazole-benzamide chemotype.

Quote Request

Request a Quote for 2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.